alpha-Biotin-omega-azido 23(ethylene glycol)

Catalog No.
S521298
CAS No.
956494-20-5
M.F
C34H64N6O13S
M. Wt
796.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Biotin-omega-azido 23(ethylene glycol)

CAS Number

956494-20-5

Product Name

alpha-Biotin-omega-azido 23(ethylene glycol)

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C34H64N6O13S

Molecular Weight

796.98

InChI

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)

InChI Key

WETRQYMCASPBIY-PHDGFQFKSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

solubility

Soluble in DMSO

Synonyms

Biotin-PEG11-azide

The exact mass of the compound alpha-Biotin-omega-azido 23(ethylene glycol) is 796.4252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

alpha-Biotin-omega-azido 23(ethylene glycol), universally procured under the name Biotin-PEG23-azide (CAS 956494-20-5), is a discrete, bifunctional polyethylene glycol (dPEG) linker featuring a terminal biotin moiety and an azide reactive group . With an exact molecular weight of 1325.6 g/mol, it provides a highly defined, monodisperse spacer arm of approximately 95 Å. This compound is engineered for bioorthogonal click chemistry, specifically copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. It is primarily selected by industrial and academic buyers for the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-immobilized biosensors where precise spatial separation, massive aqueous solubility enhancement, and strict analytical characterization are mandatory for downstream success .

Substituting Biotin-PEG23-azide with shorter analogs (e.g., Biotin-PEG4-azide) or polydisperse alternatives (e.g., Biotin-PEG2000-azide) routinely leads to functional or regulatory failures in advanced workflows [1]. Shorter linkers (~17 Å) fail to overcome the steric hindrance imposed by the 9 Å deep binding pocket of streptavidin when conjugated to bulky proteins or nanoparticles, drastically reducing binding kinetics and assay sensitivity . Conversely, utilizing polydisperse PEGs introduces a complex mixture of chain lengths (PDI > 1.05), which creates broad mass spectrometry envelopes that obscure analytical resolution. This lack of absolute monodispersity complicates LC-MS/MS characterization, batch-to-batch reproducibility, and Chemistry, Manufacturing, and Controls (CMC) compliance for therapeutic conjugates, making the discrete PEG23 an indispensable procurement choice[1].

Steric Hindrance Mitigation via Extended Spacer Arm

Biotin-PEG23-azide provides a highly extended spacer arm of approximately 95 Å, which is critical for presenting biotin to streptavidin without steric interference from the conjugated payload . When bulky proteins or nanoparticles are conjugated using short linkers like Biotin-PEG4-azide (~17 Å), the 9 Å depth of the streptavidin binding pocket often restricts access, leading to poor capture efficiency. The 95 Å reach of the PEG23 chain ensures that the biotin moiety can fully penetrate the binding pocket while keeping the bulky payload sufficiently distanced from the protein surface, maximizing binding kinetics and assay sensitivity .

Evidence DimensionSpacer arm length and steric clearance
Target Compound DataBiotin-PEG23-azide (~95 Å spacer arm)
Comparator Or BaselineBiotin-PEG4-azide (~17 Å spacer arm)
Quantified Difference>5-fold increase in spatial separation distance
ConditionsImmobilization of bulky conjugates to streptavidin-coated surfaces or beads

Procuring the PEG23 linker is essential for maximizing capture efficiency and signal-to-noise ratios in assays involving large macromolecules or sterically demanding surfaces.

Absolute Monodispersity for Precise LC-MS Characterization

As a discrete PEG (dPEG), alpha-Biotin-omega-azido 23(ethylene glycol) possesses an exact molecular weight of 1325.6 g/mol with a Polydispersity Index (PDI) of exactly 1.0 . In contrast, traditional polymeric linkers like Biotin-PEG2000-azide consist of a statistical distribution of chain lengths. When synthesizing targeted therapeutics such as PROTACs or peptide conjugates, the monodispersity of PEG23 allows for a single, sharp peak during LC-MS/MS analysis. Polydisperse alternatives produce complex mass envelopes that obscure the detection of conjugation efficiency, impurities, and degradation products .

Evidence DimensionPolydispersity Index (PDI) and Mass Spectrometry Profile
Target Compound DataBiotin-PEG23-azide (PDI = 1.0, single exact mass 1325.6 Da)
Comparator Or BaselineBiotin-PEG2000-azide (PDI > 1.05, broad mass envelope of +/- 5-10 units)
Quantified DifferenceElimination of polymeric mass distribution, yielding a single definable product peak
ConditionsLC-MS/MS characterization of synthesized bioconjugates

Strict monodispersity is a mandatory procurement criterion for therapeutic and diagnostic conjugates to ensure batch-to-batch reproducibility and regulatory CMC compliance.

Aqueous Solubility Enhancement for Hydrophobic Payloads

The incorporation of a 23-unit ethylene glycol chain dramatically alters the physicochemical properties of conjugated hydrophobic molecules. Each ethylene glycol unit coordinates approximately 2 to 3 water molecules, meaning the PEG23 chain generates a massive hydration sphere of up to 69 water molecules [1]. When compared to alkyl-based linkers (e.g., Biotin-C11-azide) which drive hydrophobic collapse and aggregation in aqueous buffers, the PEG23 linker maintains the solubility of complex PROTACs or hydrophobic peptides, preventing precipitation during bioassays and systemic administration [1].

Evidence DimensionHydration capacity and conjugate solubility
Target Compound DataBiotin-PEG23-azide (~46-69 coordinated water molecules per chain)
Comparator Or BaselineAlkyl linkers e.g., Biotin-C11-azide (0 coordinated water molecules, highly hydrophobic)
Quantified DifferenceMassive increase in aqueous hydration sphere, preventing conjugate aggregation
ConditionsAqueous buffer formulation of hydrophobic peptide or small-molecule conjugates

Selecting a long-chain PEG linker over an alkyl spacer is critical to prevent the loss of expensive hydrophobic payloads due to aggregation or precipitation in aqueous media.

Bioorthogonal Stability in Dilute Aqueous Conjugations

The terminal azide group of Biotin-PEG23-azide provides absolute stability in aqueous environments, allowing for extended reaction times required for dilute macromolecular conjugations [1]. Unlike NHS-ester functionalized linkers (e.g., Biotin-PEG24-NHS), which undergo rapid hydrolysis in aqueous buffers (half-life of minutes to hours depending on pH), the azide moiety remains fully intact until reacted with an alkyne or strained cyclooctyne (e.g., DBCO). This allows for near-quantitative yields in SPAAC or CuAAC reactions even at micromolar protein concentrations [1].

Evidence DimensionReactive group aqueous half-life
Target Compound DataBiotin-PEG23-azide (Indefinite stability in aqueous buffers prior to click reaction)
Comparator Or BaselineBiotin-PEG24-NHS ester (Hydrolysis half-life of ~1-4 hours at pH 7-8)
Quantified DifferenceOrders of magnitude longer functional half-life in water
ConditionsBioconjugation reactions in aqueous buffers at physiological pH

Procuring the azide derivative over an NHS-ester prevents reagent waste and ensures high-yield conjugation when working with dilute, high-value biological targets.

PROTAC and Targeted Protein Degrader Synthesis

The discrete monodispersity and extended length of the PEG23 linker make it the ideal choice for tethering E3 ligase ligands to target-binding ligands, where exact linker length dictates degradation efficiency and a single exact mass is required for CMC-compliant LC-MS characterization .

Immobilization of Bulky Proteins on Biosensors

In Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) workflows, the ~95 Å spacer arm prevents steric clashes between the sensor surface and large analyte proteins, ensuring accurate kinetic measurements without occlusion of the streptavidin binding pocket [1].

Hydrophobic Peptide Bioconjugation and Formulation

For peptides that are prone to aggregation, the massive hydration sphere of the 23-unit PEG chain acts as a potent solubilizing tag, allowing for seamless aqueous assays, pull-down experiments, and systemic delivery without precipitation [1].

Bioorthogonal Labeling of Live Cells

The highly stable azide group permits long-incubation SPAAC (copper-free click) reactions with DBCO-modified cell surface glycans or proteins, while the long PEG chain ensures the biotin tag remains highly accessible to bulky avidin-fluorophore conjugates in complex biological matrices [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

796.4252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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